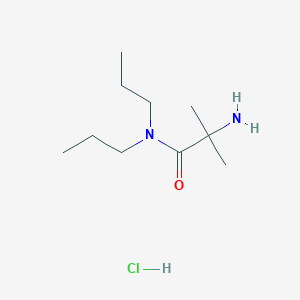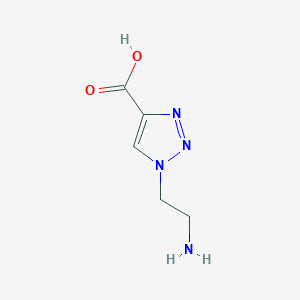
2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride is a chemical compound with the molecular formula C₁₀H₂₃ClN₂O
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-methylpropanoic acid with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms or as a potential inhibitor.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the manufacturing of other compounds.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethylpropanamide: Similar structure but with different alkyl groups.
2-Amino-N,N-diethylpropanamide: Similar amide structure but with different alkyl substituents.
N-Methylpropanamide: A simpler amide with a single methyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structural features and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-amino-2-methyl-N,N-dipropylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.ClH/c1-5-7-12(8-6-2)9(13)10(3,4)11;/h5-8,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRYNQIEXAFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527340.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)




